

physicochemical properties of 2-Bromo-4-(trifluoromethyl)benzyl alcohol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-4-(trifluoromethyl)benzyl alcohol

Cat. No.: B1273063

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **2-Bromo-4-(trifluoromethyl)benzyl alcohol**

Abstract

2-Bromo-4-(trifluoromethyl)benzyl alcohol (CAS No. 497959-33-8) is a halogenated and fluorinated aromatic alcohol increasingly recognized for its utility as a key building block in medicinal chemistry and organic synthesis.^[1] The presence of three distinct functional moieties—a primary alcohol, a bromine atom, and a trifluoromethyl group—imparts a unique combination of reactivity, stability, and physicochemical characteristics. This guide provides a comprehensive overview of these properties, detailing the compound's chemical identity, core physical data, and spectroscopic profile. Furthermore, it outlines validated analytical methodologies for its characterization, discusses its synthetic relevance, and summarizes essential safety protocols, offering a critical resource for researchers in drug discovery and materials science.

Chemical Identity and Structure

The unique substitution pattern on the benzene ring is central to the compound's utility. The electron-withdrawing nature of both the bromine atom and the trifluoromethyl group significantly influences the reactivity of the benzyl alcohol moiety and the overall electronic properties of the molecule.^[2]

- IUPAC Name: [2-Bromo-4-(trifluoromethyl)phenyl]methanol
- CAS Number: 497959-33-8[\[1\]](#)
- Molecular Formula: C₈H₆BrF₃O[\[1\]](#)
- Molecular Weight: 255.03 g/mol

Caption: Chemical structure of **2-Bromo-4-(trifluoromethyl)benzyl alcohol**.

Physicochemical Properties

The physical properties of the compound are summarized below. Its solid state at room temperature and defined melting point are indicative of a high-purity crystalline substance, which is a critical attribute for a synthetic building block.

Property	Value	Source
Physical Form	Solid	
Melting Point	60-61 °C	
Boiling Point	249.1 °C (at 760 mmHg)	
Purity	≥98%	[1]
pKa (Alcoholic Proton)	~14-15 (Estimated)	N/A

Insight into pKa: A direct experimental pKa value is not readily available in the literature. However, an estimation can be made based on established chemical principles. Standard aliphatic alcohols typically have a pKa in the range of 16-18.[\[3\]](#) The aromatic ring of benzyl alcohol lowers this slightly. In this specific molecule, the potent electron-withdrawing effects of both the ortho-bromine and para-trifluoromethyl substituents are expected to further stabilize the corresponding alkoxide anion, thereby increasing the acidity of the hydroxyl proton. This would lower the pKa relative to unsubstituted benzyl alcohol (pKa ~15.4), likely into the 14-15 range.

Spectroscopic and Analytical Profile

A combination of spectroscopic techniques is essential for unambiguous structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule. While specific spectra are proprietary to chemical suppliers, the expected chemical shifts and coupling patterns can be predicted based on the structure.[4]

- ^1H NMR: The spectrum would feature distinct signals for the aromatic protons, the benzylic methylene ($-\text{CH}_2$) protons, and the hydroxyl ($-\text{OH}$) proton. The aromatic region would show complex splitting patterns due to the specific substitution. The $-\text{CH}_2$ group would likely appear as a singlet or a doublet if coupled to the $-\text{OH}$ proton, typically around 4.5-4.8 ppm. The hydroxyl proton signal is a broad singlet whose position is concentration and solvent-dependent.
- ^{13}C NMR: The spectrum would display eight distinct carbon signals. The benzylic carbon ($-\text{CH}_2\text{OH}$) would appear around 60-65 ppm. The carbon bearing the CF_3 group will show a characteristic quartet due to coupling with the fluorine atoms.
- ^{19}F NMR: This spectrum provides a simple and definitive confirmation of the trifluoromethyl group. It would show a single, sharp singlet, as all three fluorine atoms are chemically equivalent.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.

- Molecular Ion (M^+): A peak corresponding to the molecular weight ($\text{m/z} \approx 255$) should be observable. Due to the natural isotopic abundance of bromine (^{79}Br and ^{81}Br are in an approximate 1:1 ratio), the molecular ion peak will appear as a characteristic doublet (M^+ and $\text{M}+2$) of nearly equal intensity.
- Key Fragmentation: Common fragmentation pathways for benzyl alcohols include the loss of the hydroxyl group ($-\text{OH}$, $\text{M}-17$) or water ($-\text{H}_2\text{O}$, $\text{M}-18$).[5] The most prominent fragmentation

is often the cleavage of the C-C bond adjacent to the oxygen to form a stable benzylic cation.^[5]

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the key functional groups present in the molecule.

- O-H Stretch: A broad absorption band in the region of 3200-3600 cm^{-1} is characteristic of the hydroxyl group.
- C-O Stretch: A strong band around 1000-1200 cm^{-1} corresponds to the C-O single bond of the primary alcohol.
- C-F Stretch: Strong, sharp absorption bands in the 1100-1350 cm^{-1} region are indicative of the C-F bonds of the trifluoromethyl group.
- Aromatic C-H Stretch: Signals appearing just above 3000 cm^{-1} .

Analytical Methodologies and Protocols

To ensure the quality and consistency required in drug development, robust analytical methods are paramount. The following protocols are standard for the characterization of benzyl alcohol derivatives.

Workflow for Physicochemical Characterization

Phase 1: Initial Assessment

Sample Receipt &
Visual Inspection

Solubility Testing

Phase 2: Purity & Identity

Purity by HPLC-UV

Identity by GC-MS

Phase 3: Structural Confirmation

NMR Spectroscopy
(^1H , ^{13}C , ^{19}F)

Phase 4: Final Reporting

Data Compilation &
Certificate of Analysis

[Click to download full resolution via product page](#)

Caption: A typical workflow for the comprehensive characterization of a chemical intermediate.

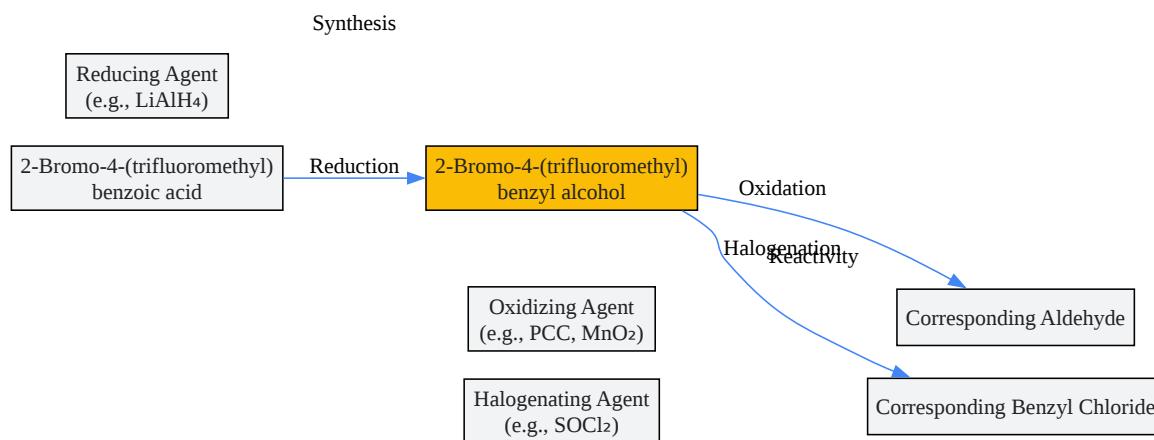
Protocol 1: Purity Determination by Reverse-Phase HPLC

This method is designed to separate the main compound from potential impurities. The choice of a C18 column is standard for non-polar to moderately polar aromatic compounds.[6]

- Instrumentation: HPLC system with a UV detector, autosampler, and a C18 stationary phase column (e.g., 4.6 x 150 mm, 5 μ m particle size).
- Mobile Phase:
 - Solvent A: Water with 0.1% Formic Acid (for improved peak shape).
 - Solvent B: Acetonitrile with 0.1% Formic Acid.
- Gradient Elution: Start with a higher polarity (e.g., 70% A, 30% B) and gradually increase the organic content to elute more non-polar impurities. A typical gradient might run from 30% B to 95% B over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm, where the aromatic ring exhibits strong absorbance.
- Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 10 mL of acetonitrile to create a 0.5 mg/mL stock solution.
- Injection Volume: 10 μ L.
- Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Protocol 2: Structural Confirmation by GC-MS

Gas chromatography-mass spectrometry is ideal for confirming the identity and molecular weight of volatile or semi-volatile compounds like benzyl alcohols.[7]


- Instrumentation: GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
- Column: A low-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 μ m), is suitable.[7]

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.[\[7\]](#)
- Temperature Program:
 - Initial Oven Temperature: 60°C, hold for 2 minutes.
 - Ramp: Increase to 280°C at a rate of 20°C/min.[\[7\]](#)
 - Final Hold: Hold at 280°C for 5 minutes.
- Injection: 1 μ L of a ~100 μ g/mL solution (in methanol or ethyl acetate), splitless injection mode.
- MS Parameters:
 - Ion Source Temperature: 230°C.
 - Mass Range: Scan from m/z 40 to 450.
- Data Analysis: The resulting total ion chromatogram (TIC) will show the retention time of the compound. The mass spectrum of that peak is then analyzed for the molecular ion ($M^+/M+2$ doublet) and key fragment ions, and can be compared against a spectral library.

Synthesis, Reactivity, and Applications

Understanding the synthesis and reactivity of **2-Bromo-4-(trifluoromethyl)benzyl alcohol** is key to appreciating its role as a versatile intermediate.

Synthesis and Reactivity Pathways

[Click to download full resolution via product page](#)

Caption: Common synthetic route to, and key reactions of, the title compound.

- **Synthesis:** This compound is typically synthesized via the reduction of a more oxidized precursor, such as 2-bromo-4-(trifluoromethyl)benzaldehyde or the corresponding benzoic acid/ester derivative.[8] Strong reducing agents like lithium aluminum hydride (LiAlH_4) or milder ones like sodium borohydride (NaBH_4) are commonly employed for this transformation.
- **Reactivity:** The primary alcohol is the main site of reactivity. It can be:
 - Oxidized to the corresponding aldehyde using mild reagents like pyridinium chlorochromate (PCC) or to the carboxylic acid with stronger oxidants.
 - Converted to a benzyl halide (e.g., chloride or bromide) using reagents like thionyl chloride (SOCl_2) or phosphorus tribromide (PBr_3). This transforms the hydroxyl into an excellent leaving group for nucleophilic substitution reactions.

- Esterified or Etherified under appropriate conditions to introduce the 2-bromo-4-(trifluoromethyl)benzyl moiety into a larger molecule.
- Applications in Drug Development: The trifluoromethyl group is a highly valued substituent in medicinal chemistry. It is known to enhance metabolic stability, increase lipophilicity (which can improve cell membrane permeability), and modify the binding affinity of a drug candidate to its target.^{[2][9]} Therefore, **2-Bromo-4-(trifluoromethyl)benzyl alcohol** serves as a crucial building block for introducing this valuable pharmacophore, along with a bromine atom that can be used for subsequent cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to build molecular complexity.

Safety and Handling

As with any laboratory chemical, proper handling is essential.

- Hazard Classification: This compound is classified as harmful and an irritant. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.^[10] Avoid contact with skin and eyes.^[11]
- Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.^[1]

Conclusion

2-Bromo-4-(trifluoromethyl)benzyl alcohol is a well-characterized chemical intermediate with a defined set of physicochemical properties. Its unique trifunctional structure makes it a valuable tool for synthetic chemists, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The analytical protocols detailed herein provide a robust framework for ensuring its quality and identity, supporting its effective use in demanding research and development environments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. nbinno.com [nbinno.com]
- 3. chem.indiana.edu [chem.indiana.edu]
- 4. 2-BROMO-4-(TRIFLUOROMETHYL)BENZYL ALCOHOL(497959-33-8) 1H NMR [m.chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. helixchrom.com [helixchrom.com]
- 7. ewai-group.com [ewai-group.com]
- 8. CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 9. chemimpex.com [chemimpex.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [physicochemical properties of 2-Bromo-4-(trifluoromethyl)benzyl alcohol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1273063#physicochemical-properties-of-2-bromo-4-trifluoromethyl-benzyl-alcohol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com